molecular formula C28H31N3O6S B15012343 N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide

N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B15012343
M. Wt: 537.6 g/mol
InChI Key: FNIBVIOREMRHGV-ZTKZIYFRSA-N
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Description

N-({N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a combination of ethoxy, prop-2-en-1-yloxy, and benzenesulfonamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde, which is then reacted with hydrazine derivatives to form the hydrazone intermediate. This intermediate is further reacted with benzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-({N’-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide
  • **N-({N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

The unique combination of ethoxy and prop-2-en-1-yloxy groups in N-({N’-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide distinguishes it from similar compounds

Properties

Molecular Formula

C28H31N3O6S

Molecular Weight

537.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H31N3O6S/c1-4-18-37-26-17-12-22(19-27(26)36-6-3)20-29-30-28(32)21-31(23-13-15-24(16-14-23)35-5-2)38(33,34)25-10-8-7-9-11-25/h4,7-17,19-20H,1,5-6,18,21H2,2-3H3,(H,30,32)/b29-20+

InChI Key

FNIBVIOREMRHGV-ZTKZIYFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OCC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OCC=C)OCC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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